5-Hexenyl acetate

Description

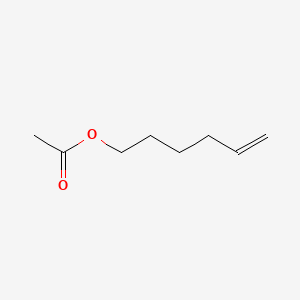

Structure

3D Structure

Properties

IUPAC Name |

hex-5-enyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c1-3-4-5-6-7-10-8(2)9/h3H,1,4-7H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPLWNENKBSBMFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCCCCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80336950 | |

| Record name | 5-Hexenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80336950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5048-26-0 | |

| Record name | 5-Hexenyl acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5048-26-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Hexenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80336950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Hexenyl Acetate: Chemical Properties, Structure, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Hexenyl acetate (B1210297) is an organic compound with significance in various fields, including organic synthesis and as a fragrance component. This technical guide provides a comprehensive overview of its chemical and physical properties, structural details, and safety information. Furthermore, it outlines detailed experimental protocols for its synthesis via Fischer esterification and its characterization using nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and gas chromatography-mass spectrometry (GC-MS). This document is intended to serve as a valuable resource for researchers and professionals engaged in work involving this compound.

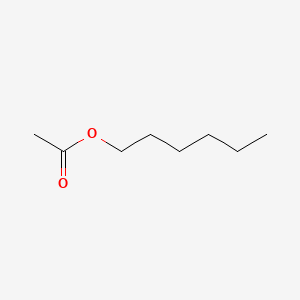

Chemical Structure and Identification

5-Hexenyl acetate is the acetate ester of 5-hexen-1-ol (B1630360). Its structure consists of a six-carbon chain with a terminal double bond (a hexenyl group) attached to an acetate group through an ester linkage.

| Identifier | Value |

| IUPAC Name | hex-5-en-1-yl acetate[1] |

| CAS Number | 5048-26-0[1][2][3][4] |

| Molecular Formula | C8H14O2[1][4] |

| SMILES | CC(=O)OCCCCC=C[1][4] |

| InChI | 1S/C8H14O2/c1-3-4-5-6-7-10-8(2)9/h3H,1,4-7H2,2H3[1] |

| InChIKey | MPLWNENKBSBMFN-UHFFFAOYSA-N[1] |

Physicochemical Properties

A summary of the key physicochemical properties of 5-hexenyl acetate is presented below. These properties are crucial for its handling, application, and in the design of experimental procedures.

| Property | Value | Source |

| Molecular Weight | 142.20 g/mol | [1] |

| Appearance | Colorless to pale yellow clear liquid | [5] |

| Boiling Point | 173-174 °C (at 760 mmHg) | [1][2] |

| Density | 0.883 g/mL at 25 °C | [1][2] |

| Refractive Index (n20/D) | 1.423 | [1][2] |

| Flash Point | 60.6 °C (141.1 °F) - closed cup | [1] |

| Solubility in water | 411.7 mg/L at 25 °C (estimated) | [5] |

| Solubility in other solvents | Soluble in ethanol, methanol, and isopropanol.[4] |

Experimental Protocols

Synthesis of 5-Hexenyl Acetate via Fischer Esterification

This protocol describes the synthesis of 5-hexenyl acetate from 5-hexen-1-ol and acetic acid using sulfuric acid as a catalyst.

Materials:

-

5-hexen-1-ol

-

Glacial acetic acid

-

Concentrated sulfuric acid (H₂SO₄)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Diethyl ether

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, combine 1 molar equivalent of 5-hexen-1-ol and 1.2 molar equivalents of glacial acetic acid.

-

Slowly add a catalytic amount of concentrated sulfuric acid (approximately 2-3 drops) to the mixture while stirring.

-

Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle for 2-3 hours.

-

After cooling to room temperature, transfer the reaction mixture to a separatory funnel.

-

Add diethyl ether to dilute the mixture and wash with a saturated sodium bicarbonate solution to neutralize the excess acid. Repeat the washing until no more gas evolves.

-

Wash the organic layer with brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the mixture to remove the drying agent.

-

Remove the solvent using a rotary evaporator to obtain the crude 5-hexenyl acetate.

-

The product can be further purified by fractional distillation.

Characterization Protocols

Objective: To confirm the structure of 5-hexenyl acetate by analyzing the chemical shifts and coupling constants of the protons and carbons.

Instrumentation:

-

400 MHz NMR Spectrometer

Sample Preparation:

-

Dissolve 5-10 mg of the purified 5-hexenyl acetate in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃).

¹H NMR Spectroscopy Parameters:

-

Solvent: CDCl₃

-

Frequency: 400 MHz

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm

-

Typical Data: Acquire a standard proton spectrum.

¹³C NMR Spectroscopy Parameters:

-

Solvent: CDCl₃

-

Frequency: 100 MHz

-

Reference: CDCl₃ at 77.16 ppm

-

Typical Data: Acquire a standard proton-decoupled carbon spectrum.

Objective: To identify the functional groups present in 5-hexenyl acetate, particularly the ester carbonyl and the carbon-carbon double bond.

Instrumentation:

-

Fourier-Transform Infrared (FTIR) Spectrometer

Sample Preparation:

-

Place a drop of the neat liquid sample between two potassium bromide (KBr) plates.

Parameters:

-

Scan Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16

Expected Absorptions:

-

~1740 cm⁻¹ (C=O, ester stretch)

-

~1640 cm⁻¹ (C=C, alkene stretch)

-

~1240 cm⁻¹ (C-O, ester stretch)

Objective: To determine the purity of the synthesized 5-hexenyl acetate and confirm its molecular weight.

Instrumentation:

-

Gas Chromatograph coupled with a Mass Spectrometer

Sample Preparation:

-

Dilute a small amount of the sample in a suitable solvent (e.g., dichloromethane (B109758) or diethyl ether).

GC Parameters (Typical):

-

Column: DB-5ms or equivalent non-polar capillary column

-

Injector Temperature: 250 °C

-

Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

-

Carrier Gas: Helium

MS Parameters (Typical):

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Mass Range: m/z 40-300

Expected Results:

-

A major peak in the chromatogram corresponding to 5-hexenyl acetate.

-

A mass spectrum with a molecular ion peak (M⁺) at m/z 142.2 and characteristic fragment ions.

Safety and Handling

5-Hexenyl acetate is a flammable liquid and vapor.[6] It should be handled in a well-ventilated area, away from sources of ignition.[7] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn.[1]

GHS Hazard Statements:

-

H226: Flammable liquid and vapor[6]

Precautionary Statements:

-

P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[6]

-

P233: Keep container tightly closed.[6]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[6]

-

P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[6]

-

P403+P235: Store in a well-ventilated place. Keep cool.[6]

Visualizations

Caption: Synthesis workflow for 5-hexenyl acetate.

Caption: Analytical workflow for 5-hexenyl acetate characterization.

References

- 1. 5-Hexenyl Acetate | C8H14O2 | CID 537536 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-Hexene-1-ol, acetate [webbook.nist.gov]

- 3. 5-Hexenyl Acetate | CAS#:5048-26-0 | Chemsrc [chemsrc.com]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. scbt.com [scbt.com]

- 6. 5-hexenyl acetate, 5048-26-0 [thegoodscentscompany.com]

- 7. skoge.folk.ntnu.no [skoge.folk.ntnu.no]

5-Hexenyl Acetate (CAS 5048-26-0): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 5-hexenyl acetate (B1210297) (CAS 5048-26-0), a versatile chemical compound with applications in organic synthesis, particularly in the development of insect pheromones and polymers. This document details its chemical and physical properties, provides experimental protocols for its synthesis and key reactions, and presents its role in relevant chemical and biological pathways.

Chemical and Physical Properties

5-Hexenyl acetate, also known as hex-5-en-1-yl acetate, is a colorless liquid with a fruity, green, and sweet odor profile.[1][2] It is a linear ester that finds use in various chemical syntheses.[3]

Table 1: Physical and Chemical Properties of 5-Hexenyl Acetate

| Property | Value | Reference(s) |

| CAS Number | 5048-26-0 | [1][4][5] |

| Molecular Formula | C₈H₁₄O₂ | [1][5][6] |

| Molecular Weight | 142.20 g/mol | [4][5][7] |

| Density | 0.883 g/mL at 25 °C | [4][8] |

| Boiling Point | 173-174 °C | [4][8] |

| Refractive Index (n20/D) | 1.423 | [4][8] |

| Flash Point | 60.6 °C (141.1 °F) - closed cup | [4][8] |

| Solubility | Insoluble in water; soluble in alcohol.[9] | [1][9] |

| InChI Key | MPLWNENKBSBMFN-UHFFFAOYSA-N | [4][7] |

| SMILES | CC(=O)OCCCCC=C | [1][4] |

Spectroscopic Data

The structural identification of 5-hexenyl acetate is supported by various spectroscopic techniques. Data for ¹H NMR, ¹³C NMR, FTIR, and Mass Spectrometry are available in public databases such as PubChem and SpectraBase.[1][10][11]

Table 2: Summary of Spectroscopic Data for 5-Hexenyl Acetate

| Technique | Key Features |

| ¹H NMR | Characteristic signals for the terminal vinyl protons, the methylene (B1212753) protons adjacent to the oxygen and the double bond, the remaining methylene protons, and the acetyl methyl protons. |

| ¹³C NMR | Resonances corresponding to the carbonyl carbon, the carbons of the double bond, the carbon attached to the oxygen, the other methylene carbons, and the methyl carbon of the acetate group. |

| FTIR | Strong absorption band for the C=O stretch of the ester group, and characteristic bands for C-O stretching and C=C stretching of the vinyl group. |

| Mass Spectrometry | Molecular ion peak and characteristic fragmentation pattern corresponding to the loss of acetic acid and other fragments.[6] |

Experimental Protocols

Synthesis of 5-Hexenyl Acetate from 6-bromo-1-hexene (B1265582)

This two-step procedure involves the formation of 5-hexenyl acetate followed by its hydrolysis to 5-hexen-1-ol. The first step, detailed below, yields 5-hexenyl acetate.

Materials:

-

6-bromo-1-hexene

-

Potassium acetate

-

Tetrabutylammonium (B224687) bromide

-

Acetonitrile

-

Methyl tert-butyl ether

-

Anhydrous sodium sulfate

-

Water

Procedure:

-

In a round-bottom flask, dissolve 200.0 g of 6-bromo-1-hexene and 39.4 g of tetrabutylammonium bromide in 400 ml of acetonitrile.

-

Add 144.0 g of potassium acetate to the mixture.

-

Heat the mixture to 82°C and reflux for 2 hours.[4]

-

After cooling to 20°C, concentrate the mixture under reduced pressure.

-

To the concentrate, add 400 ml of water and 200 ml of methyl tert-butyl ether and stir to separate the layers.

-

Extract the aqueous phase with an additional 100 ml of methyl tert-butyl ether.

-

Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 5-hexenyl acetate.[4]

Purification: The crude 5-hexenyl acetate can be purified by vacuum distillation.

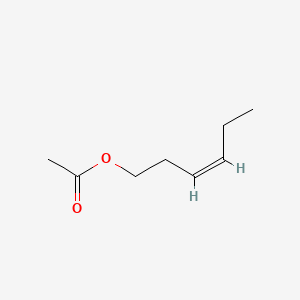

Olefin Cross-Metathesis for the Synthesis of (4E,7Z)-4,7-Tridecadienyl Acetate

5-Hexenyl acetate is a key starting material for the synthesis of various insect sex pheromones, such as (4E,7Z)-4,7-tridecadienyl acetate, through olefin cross-metathesis.[3] This reaction typically employs a Grubbs catalyst.

General Procedure for Olefin Cross-Metathesis:

-

In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the 5-hexenyl acetate and the partner olefin in a suitable anhydrous solvent (e.g., dichloromethane).

-

Add the Grubbs catalyst (e.g., Grubbs' 1st or 2nd generation catalyst) to the solution. The catalyst loading is typically in the range of 1-5 mol%.

-

Stir the reaction mixture at room temperature or with gentle heating. The progress of the reaction can be monitored by TLC or GC.

-

Upon completion, the reaction is quenched, and the catalyst is removed.

-

The product is purified by column chromatography on silica (B1680970) gel.

Applications in Synthesis

Pheromone Synthesis

5-Hexenyl acetate serves as a crucial building block in the synthesis of insect sex pheromones. For instance, it is utilized in the synthesis of (4E,7Z)-4,7-tridecadienyl acetate, a component of the potato tuberworm moth pheromone.[3] The synthesis often involves an olefin cross-metathesis reaction.

Polymer Chemistry

5-Hexenyl acetate participates in ring-opening metathesis polymerization (ROMP) of vinylnorbornene, where it is involved in the post-polymerization modification step.[3] This highlights its utility in the synthesis of functional polymers.

Signaling Pathways and Logical Relationships

Synthesis of 5-Hexenyl Acetate

The synthesis of 5-hexenyl acetate from 6-bromo-1-hexene is a straightforward nucleophilic substitution reaction. The logical workflow of this synthesis is depicted below.

Caption: Synthetic workflow for 5-Hexenyl Acetate.

Biosynthesis and Metabolism of Hexenyl Acetate in Plants

In plants, volatile compounds like hexenyl acetate play a role in defense mechanisms. (Z)-3-hexenyl acetate can be taken up by plant tissues and is subsequently hydrolyzed to (Z)-3-hexenol by carboxylesterases. This conversion is a key step in the regulation of plant defense signaling.[12][13]

Caption: Hydrolysis of (Z)-3-Hexenyl Acetate in plants.

Metabolism of Pheromones and Plant Volatiles in Insects

Insects possess sophisticated detoxification systems to process chemical signals from their environment, including pheromones and plant volatiles. Carboxyl/cholinesterases (CCEs) in insects play a crucial role in the degradation of these chemical cues, which is essential for terminating the signal and maintaining sensory acuity.[6][9]

Caption: Role of CCEs in insect chemical signal degradation.

Safety Information

5-Hexenyl acetate is classified as a flammable liquid and vapor.[7] It is important to handle this chemical in a well-ventilated area, away from heat, sparks, and open flames.[10] Personal protective equipment, including safety glasses and gloves, should be worn.[8] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

- 1. guidechem.com [guidechem.com]

- 2. chem.tamu.edu [chem.tamu.edu]

- 3. benchchem.com [benchchem.com]

- 4. Olefin Metathesis, Grubbs Reaction [organic-chemistry.org]

- 5. Dynamic Roles of Insect Carboxyl/Cholinesterases in Chemical Adaptation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Green Leaf Volatile (Z)-3-Hexenyl Acetate Is Differently Emitted by Two Varieties of Tulbaghia violacea Plants Routinely and after Wounding - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Dynamic Roles of Insect Carboxyl/Cholinesterases in Chemical Adaptation | MDPI [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. boris-portal.unibe.ch [boris-portal.unibe.ch]

- 12. The carboxylesterase AtCXE12 converts volatile (Z)-3-hexenyl acetate to (Z)-3-hexenol in Arabidopsis leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

Spectroscopic Analysis of 5-Hexenyl Acetate: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 5-Hexenyl acetate (B1210297) (CAS No: 5048-26-0), a key fragrance and flavoring agent. The document is intended for researchers, scientists, and professionals in drug development and analytical chemistry, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Spectroscopic Data Summary

The following tables summarize the quantitative spectroscopic data for 5-Hexenyl acetate.

¹H NMR Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~5.8 | ddt | 1H | H-5 |

| ~5.0 | m | 2H | H-6 |

| ~4.1 | t | 2H | H-1 |

| ~2.1 | q | 2H | H-4 |

| ~2.0 | s | 3H | H-8 |

| ~1.7 | p | 2H | H-2 |

| ~1.4 | h | 2H | H-3 |

Note: Data is predicted based on typical chemical shifts for the functional groups present.

¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| 171.1 | C-7 (C=O) |

| 138.5 | C-5 (=CH) |

| 114.9 | C-6 (=CH₂) |

| 64.3 | C-1 (CH₂-O) |

| 33.3 | C-4 (Allylic CH₂) |

| 28.1 | C-2 (CH₂) |

| 25.2 | C-3 (CH₂) |

| 21.0 | C-8 (CH₃) |

Note: Data is referenced from spectral databases.

Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~3075 | Medium | =C-H Stretch (Vinyl) |

| ~2940, ~2860 | Strong | C-H Stretch (Alkyl) |

| ~1740 | Strong | C=O Stretch (Ester) |

| ~1640 | Medium | C=C Stretch (Alkene) |

| ~1240 | Strong | C-O Stretch (Ester) |

| ~995, ~910 | Strong | =C-H Bend (Vinyl) |

Note: Data is based on typical IR absorption frequencies and spectral data from public databases.

Mass Spectrometry (EI) Data

| m/z | Relative Intensity (%) | Proposed Fragment |

| 142 | <5 | [M]⁺ (Molecular Ion) |

| 82 | 65 | [M - CH₃COOH]⁺ |

| 67 | 80 | [C₅H₇]⁺ |

| 54 | 100 | [C₄H₆]⁺ |

| 43 | 95 | [CH₃CO]⁺ |

| 41 | 90 | [C₃H₅]⁺ |

Note: Data is referenced from the NIST Mass Spectrometry Data Center.[1]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of 5-Hexenyl acetate.

Materials & Equipment:

-

5-Hexenyl acetate sample

-

Deuterated chloroform (B151607) (CDCl₃)

-

NMR tube (5 mm diameter)

-

Pipette

-

NMR Spectrometer (e.g., 400 MHz)

Procedure:

-

A solution of 5-Hexenyl acetate is prepared by dissolving approximately 10-20 mg of the compound in 0.6-0.7 mL of CDCl₃.

-

The solution is transferred into a clean, dry NMR tube.

-

The NMR tube is placed in the spectrometer's autosampler or manually inserted into the magnet.

-

The spectrometer is locked onto the deuterium (B1214612) signal of the CDCl₃.

-

Shimming is performed to optimize the magnetic field homogeneity.

-

The probe is tuned to the appropriate frequency for ¹H or ¹³C nuclei.

-

¹H and ¹³C NMR spectra are acquired using standard pulse sequences. For ¹³C NMR, a proton-decoupled sequence is typically used.

Infrared (IR) Spectroscopy

Objective: To obtain the FT-IR spectrum of 5-Hexenyl acetate.

Materials & Equipment:

-

5-Hexenyl acetate sample (neat liquid)

-

FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory

-

Isopropanol (B130326) or acetone (B3395972) for cleaning

Procedure:

-

The ATR crystal is cleaned with a soft cloth moistened with isopropanol or acetone and a background spectrum is collected.

-

A small drop of neat 5-Hexenyl acetate is placed directly onto the ATR crystal.

-

The sample spectrum is acquired by co-adding multiple scans to improve the signal-to-noise ratio.

-

The ATR crystal is cleaned thoroughly after the measurement.

Mass Spectrometry (MS)

Objective: To obtain the electron ionization (EI) mass spectrum of 5-Hexenyl acetate.

Materials & Equipment:

-

5-Hexenyl acetate sample

-

Gas Chromatograph-Mass Spectrometer (GC-MS)

-

Helium (carrier gas)

-

Microsyringe

Procedure:

-

A dilute solution of 5-Hexenyl acetate is prepared in a volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate).

-

The GC-MS is set up with an appropriate temperature program for the GC oven and a mass scan range (e.g., m/z 35-200).

-

A small volume (typically 1 µL) of the sample solution is injected into the GC inlet.

-

The sample is vaporized and separated on the GC column before entering the mass spectrometer.

-

In the ion source, the sample molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

The resulting ions are separated by their mass-to-charge ratio in the mass analyzer and detected.

Visualizations

Spectroscopic Analysis Workflow

Caption: A flowchart of the spectroscopic analysis process.

Mass Spectrometry Fragmentation of 5-Hexenyl Acetate

Caption: Key fragmentations of 5-Hexenyl Acetate in EI-MS.

References

The Ubiquitous Green Note: A Technical Guide to the Natural Occurrence of 5-Hexenyl Acetate in Plants

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Hexenyl acetate (B1210297), more commonly known in scientific literature as (Z)-3-hexenyl acetate, is a key member of the green leaf volatiles (GLVs) family. These C6 compounds are responsible for the characteristic "green" odor of freshly cut grass and damaged leaves. Beyond its contribution to plant aroma, (Z)-3-hexenyl acetate plays a critical role in plant defense signaling, mediating interactions with herbivores and their natural enemies. This technical guide provides an in-depth overview of the natural occurrence of (Z)-3-hexenyl acetate in the plant kingdom, its biosynthesis, and the standard methodologies for its extraction and analysis. The information is presented to be a valuable resource for researchers in plant science, chemical ecology, and drug development exploring the multifaceted roles of this important volatile compound.

Natural Occurrence and Quantitative Data

(Z)-3-Hexenyl acetate is widely distributed across the plant kingdom, from agricultural crops to wild species. Its production is often significantly induced by mechanical damage or herbivory, serving as a crucial signal in plant defense responses. The following tables summarize the quantitative data on the emission of (Z)-3-hexenyl acetate from various plant species under different conditions.

Table 1: Emission of (Z)-3-Hexenyl Acetate from different plant species and conditions.

| Plant Species | Variety/Cultivar | Plant Part | Condition | Emission Rate (ng/plant in 5h) | Reference |

| Tulbaghia violacea | 'Violacea' (purple-flowered) | Whole Plant | Wounded | >260 | [1] |

| Tulbaghia violacea | 'Alba' (white-flowered) | Whole Plant | Wounded | >440 | [1] |

| Arabidopsis thaliana | Ler | Whole Plant | Undamaged (exposed to undamaged emitters) | 3.72 ± 2.13 | [2] |

| Arabidopsis thaliana | Ler | Whole Plant | Undamaged (exposed to damaged emitters) | 5.55 ± 2.42 | [2] |

| Arabidopsis thaliana | Ler | Whole Plant | Damaged (exposed to undamaged emitters) | 9.79 ± 0.69 | [2] |

| Arabidopsis thaliana | Ler | Whole Plant | Damaged (exposed to damaged emitters) | 14.29 ± 2.19 | [2] |

Table 2: Presence of (Z)-3-Hexenyl Acetate in Various Plants (Qualitative or Semi-Quantitative Data).

| Plant Species | Plant Part/Product | Observation | Reference |

| Camellia sinensis (Tea) | Leaves | Induced by herbivory, associated with resistance. | [3] |

| Malus domestica (Apple) | Fruit | Contributes to the characteristic fruity aroma. | [4] |

| Psidium guajava (Guava) | Fruit | A component of the fruit's fragrant principle. | [4] |

| Hyacinthus orientalis (Hyacinth) | Flowers | Present in the floral scent. | [4] |

| Jasminum sambac (Jasmine) | Flowers | A component of the floral absolute. | [4] |

| Cananga odorata (Ylang-Ylang) | Flowers | Found in the essential oil. | [4] |

| Gossypium hirsutum (Cotton) | Leaves, Calyxes, Bolls | Significantly induced by Helicoverpa armigera feeding. | |

| Solanum lycopersicum (Tomato) | Fruit | A key contributor to the overall fruit flavor. | [5] |

| Vitis vinifera (Grape) | Berries | Present, contributing to the "green" aroma notes. | |

| Brassicaceae family (e.g., cabbage, broccoli) | Leaves | Detected as a green leaf volatile. |

Biosynthesis of (Z)-3-Hexenyl Acetate: The Lipoxygenase (LOX) Pathway

(Z)-3-Hexenyl acetate is synthesized via the lipoxygenase (LOX) pathway, which is activated in response to tissue damage. The pathway begins with the release of α-linolenic acid from chloroplast membranes.

Caption: Biosynthesis of (Z)-3-Hexenyl Acetate.

Experimental Protocols: Analysis of (Z)-3-Hexenyl Acetate

The standard method for the analysis of (Z)-3-hexenyl acetate and other plant volatiles is Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).

Headspace Solid-Phase Microextraction (HS-SPME)

This technique allows for the extraction and pre-concentration of volatile compounds from the headspace of a sample without the use of solvents.

Protocol:

-

Sample Preparation:

-

Excise a known weight of fresh plant material (e.g., leaves, flowers, fruit tissue).

-

Place the sample into a headspace vial (e.g., 20 mL). For studies involving wounding, the tissue can be mechanically damaged prior to sealing the vial.

-

To enhance the release of volatiles, an internal standard can be added.

-

-

Extraction:

-

Place the sealed vial in a heating block or water bath set to a specific temperature (typically 40-60 °C).

-

Expose a conditioned SPME fiber to the headspace of the vial for a defined period (e.g., 30-60 minutes). A common fiber coating for green leaf volatiles is Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS).

-

The incubation and extraction times and temperatures should be optimized for the specific plant material and target compounds.

-

-

Desorption:

-

After extraction, retract the fiber and immediately insert it into the heated injection port of the GC-MS system for thermal desorption of the analytes.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS separates the extracted volatile compounds and provides both qualitative and quantitative information.

Typical GC-MS Parameters:

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

-

Oven Temperature Program:

-

Initial temperature: 40 °C, hold for 2-5 minutes.

-

Ramp: Increase temperature at a rate of 5-10 °C/min to 250-280 °C.

-

Final hold: Maintain the final temperature for 5-10 minutes.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Mass Scan Range: m/z 40-450.

-

Ion Source Temperature: 230 °C.

-

Transfer Line Temperature: 280 °C.

-

Data Analysis:

-

Identification: Compounds are identified by comparing their mass spectra with those in a reference library (e.g., NIST, Wiley) and by comparing their retention indices with those of authentic standards.

-

Quantification: Quantification is typically performed by comparing the peak area of the target compound to the peak area of an internal standard of a known concentration.

Caption: General workflow for the analysis of plant volatiles.

Conclusion

5-Hexenyl acetate, or (Z)-3-hexenyl acetate, is a vital signaling molecule in the complex chemical language of plants. Its widespread occurrence and inducible nature make it a key area of study in understanding plant defense mechanisms. The methodologies outlined in this guide provide a robust framework for the accurate and reliable analysis of this and other green leaf volatiles. Further research into the quantitative variations of (Z)-3-hexenyl acetate across a broader range of plant species and under diverse environmental and biotic stresses will continue to unveil its intricate roles in ecosystem dynamics and may offer novel avenues for the development of sustainable agricultural practices and nature-inspired pharmaceuticals.

References

- 1. The Green Leaf Volatile (Z)-3-Hexenyl Acetate Is Differently Emitted by Two Varieties of Tulbaghia violacea Plants Routinely and after Wounding - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Intermittent exposure to traces of green leaf volatiles triggers the production of (Z)-3-hexen-1-yl acetate and (Z)-3-hexen-1-ol in exposed plants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ScenTree - (Z)-3-hexenyl acetate (CAS N° 3681-71-8) [scentree.co]

- 5. The carboxylesterase AtCXE12 converts volatile (Z)-3-hexenyl acetate to (Z)-3-hexenol in Arabidopsis leaves - PMC [pmc.ncbi.nlm.nih.gov]

5-Hexenyl Acetate as a Green Leaf Volatile: A Technical Guide

For: Researchers, scientists, and drug development professionals.

Abstract

Green Leaf Volatiles (GLVs) are a class of biogenic volatile organic compounds released from plant tissues upon mechanical damage or herbivory. Among these, 5-hexenyl acetate (B1210297) plays a significant role in plant defense signaling and mediating interactions with insects. This technical guide provides an in-depth overview of 5-hexenyl acetate, covering its biosynthesis, chemical properties, and its multifaceted roles in chemical ecology. Detailed experimental protocols for the collection, analysis, and bioassay of this compound are provided, along with a summary of quantitative data from relevant studies. Furthermore, key signaling pathways involved in its biosynthesis and perception are visualized to facilitate a deeper understanding of its biological functions.

Introduction

5-Hexenyl acetate is a C8 ester that contributes to the characteristic "green" odor of freshly damaged leaves. As a prominent member of the Green Leaf Volatile (GLV) family, it is released almost instantaneously in response to tissue disruption caused by herbivores or mechanical stress.[1] This rapid release serves as a crucial signaling molecule in plant defense, both within the emitting plant (intra-plant signaling) and between neighboring plants (inter-plant communication).[1] Furthermore, 5-hexenyl acetate is a key semiochemical that influences the behavior of insects, acting as an attractant for natural enemies of herbivores and as a cue for host plant location by herbivores themselves.[2][3] Understanding the technical aspects of 5-hexenyl acetate, from its biochemical origins to its ecological functions, is paramount for researchers in chemical ecology, agriculture, and pest management.

Chemical and Physical Properties

A comprehensive understanding of the physicochemical properties of 5-hexenyl acetate is essential for its accurate analysis and use in experimental settings.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₄O₂ | [4] |

| Molecular Weight | 142.20 g/mol | [4] |

| CAS Number | 5048-26-0 | [4] |

| Boiling Point | 173-174 °C (lit.) | [5] |

| Density | 0.883 g/mL at 25 °C (lit.) | [5] |

| Flash Point | 60.6 °C - closed cup | [5] |

| Vapor Pressure | 0.866 mmHg @ 25 °C (est) | [6] |

| Solubility in Water | 411.7 mg/L @ 25 °C (est) | [6] |

| logP (o/w) | 2.392 (est) | [6] |

Biosynthesis of 5-Hexenyl Acetate

5-Hexenyl acetate is synthesized via the lipoxygenase (LOX) pathway, a major metabolic route for the production of oxylipins in plants. The biosynthesis is initiated by the release of fatty acids from chloroplast membranes upon tissue damage.

The key steps are as follows:

-

Lipolysis: Lipases release polyunsaturated fatty acids, primarily linolenic acid (C18:3) and linoleic acid (C18:2), from galactolipids in the chloroplast membranes.[2]

-

Oxygenation: The enzyme lipoxygenase (LOX) introduces molecular oxygen into the fatty acid chain, forming 13-hydroperoxides. Specifically, 13-hydroperoxy-linolenic acid (13-HPOT) is formed from linolenic acid.[7][8]

-

Cleavage: Hydroperoxide lyase (HPL) cleaves the 13-hydroperoxides into a C6 aldehyde and a C12 oxo-acid. 13-HPOT is cleaved to form (Z)-3-hexenal.[7][8]

-

Reduction: A portion of the (Z)-3-hexenal is reduced to its corresponding alcohol, (Z)-3-hexenol, by alcohol dehydrogenase (ADH).[8]

-

Acetylation: Finally, (Z)-3-hexenol is acetylated by acetyl-CoA: (Z)-3-hexen-1-ol acetyltransferase (CHAT) to produce (Z)-3-hexenyl acetate.[8] While the common GLV is (Z)-3-hexenyl acetate, this guide focuses on the broader class, including isomers like 5-hexenyl acetate. The biosynthetic pathway provides the foundational C6-acetate structure.

Quantitative Data

Emission Rates from Plants

The emission of 5-hexenyl acetate is highly variable and depends on the plant species, the type of damage, and the specific herbivore.

| Plant Species | Treatment | (Z)-3-Hexenyl Acetate Emission (ng/plant in 5h) | Reference |

| Tulbaghia violacea 'Violacea' | Control (unwounded) | 28 ± 1 | [2] |

| Tulbaghia violacea 'Violacea' | Wounded | 1300 ± 62 | [2] |

| Tulbaghia violacea 'Alba' | Control (unwounded) | 216 ± 10 | [2] |

| Tulbaghia violacea 'Alba' | Wounded | 2212 ± 109 | [2] |

| Plant Species | Treatment | (Z)-3-Hexenyl Acetate Emission Rate (nmol m⁻² h⁻¹) | Reference |

| Trifolium pratense (Red Clover) | Control | 17 ± 13 | [6] |

| Trifolium pratense (Red Clover) | Herbivory (Spodoptera littoralis) | 109 ± 50 | [6] |

Electrophysiological Responses of Insects

Electroantennography (EAG) is a technique used to measure the electrical response of an insect's antenna to volatile compounds. The amplitude of the EAG response is indicative of the sensitivity of the insect's olfactory system to the tested compound.

| Insect Species | Stimulus Concentration | Mean EAG Response (mV) | Reference |

| Spodoptera frugiperda (female) | 1 µg | ~0.2 | [3] |

| Spodoptera frugiperda (female) | 10 µg | ~0.4 | [3] |

| Spodoptera frugiperda (female) | 100 µg | ~0.6 | [3] |

Note: EAG response values are often presented as relative responses or normalized to a standard. The data presented here are estimations from graphical representations in the cited literature and should be interpreted accordingly.

Behavioral Responses of Insects

Y-tube olfactometer assays are commonly used to assess the behavioral response of insects to volatile cues. The preference of an insect for an odor source is quantified by a preference index or the percentage of individuals choosing a particular arm of the olfactometer.

| Insect Species | Assay Type | Stimulus | Behavioral Response | Reference |

| Spodoptera frugiperda (female) | Y-tube Olfactometer | (Z)-3-Hexenyl acetate (10 µg) vs. Hexane | Significant preference for (Z)-3-hexenyl acetate (P < 0.001) | [3] |

| Spodoptera frugiperda (female) | Y-tube Olfactometer | (Z)-3-Hexenyl acetate (100 µg) vs. Hexane | Significant preference for (Z)-3-hexenyl acetate (P < 0.001) | [3] |

| Grapholita molesta (male) | Field Traps | Sex Pheromone + (Z)-3-Hexenyl acetate | Significantly higher trap catches than pheromone alone | [9] |

Experimental Protocols

Volatile Collection from Plants using Solid-Phase Microextraction (SPME)

This protocol describes a general method for the collection of volatiles from plant headspace using SPME.

Materials:

-

SPME fiber assembly (e.g., 100 µm polydimethylsiloxane (B3030410) (PDMS) or 50/30 µm divinylbenzene/carboxen/PDMS)

-

SPME holder

-

Gas-tight glass chamber or oven bag large enough to enclose the plant material

-

Plant material (e.g., leaves, whole plant)

-

Support stand and clamps

Procedure:

-

Chamber Setup: Enclose the plant material within the glass chamber or oven bag. For dynamic headspace sampling, an inlet for purified air and an outlet for sampling can be incorporated. For static headspace, simply seal the chamber.

-

Equilibration: Allow the volatiles to accumulate in the headspace for a defined period (e.g., 30-60 minutes).

-

SPME Fiber Exposure: Carefully insert the SPME needle through a septum on the chamber and expose the fiber to the headspace. The exposure time will depend on the emission rate of the plant and the fiber type (typically 30-60 minutes).

-

Fiber Retraction: After the desired sampling time, retract the fiber into the needle and remove it from the chamber.

-

Analysis: Immediately introduce the SPME fiber into the injection port of a gas chromatograph for thermal desorption and analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol provides a general framework for the analysis of 5-hexenyl acetate using GC-MS.

Instrumentation and Conditions:

-

Gas Chromatograph: Equipped with a split/splitless injector and a mass selective detector.

-

Column: A non-polar or mid-polar capillary column is suitable (e.g., DB-5ms, HP-5ms).

-

Injector Temperature: Typically 250 °C.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program: An initial temperature of 40-50 °C held for a few minutes, followed by a ramp of 5-10 °C/min to a final temperature of 250-280 °C.

-

Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV, with a scan range of m/z 40-400.

Procedure:

-

Sample Introduction: For SPME samples, insert the fiber into the hot injector for thermal desorption. For liquid samples (e.g., solvent extracts), inject 1 µL using an autosampler or manually.

-

Chromatographic Separation: The volatile compounds are separated based on their boiling points and interactions with the stationary phase of the column as they pass through the GC oven.

-

Mass Spectrometry Detection: As compounds elute from the column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectrum is a chemical fingerprint of the molecule.

-

Compound Identification: 5-Hexenyl acetate is identified by comparing its retention time and mass spectrum with those of an authentic standard and/or with a reference library (e.g., NIST).

Electroantennography (EAG)

This protocol outlines the steps for conducting an EAG bioassay to measure the olfactory response of an insect to 5-hexenyl acetate.[10][11][12]

Materials:

-

Live insects

-

Dissecting microscope

-

Micromanipulators

-

Glass capillary electrodes

-

Electrolyte solution (e.g., insect Ringer's solution)

-

Ag/AgCl wires

-

EAG amplifier and data acquisition system

-

Air delivery system with purified and humidified air

-

Stimulus delivery controller

-

Pasteur pipettes and filter paper

-

5-Hexenyl acetate standard solutions of varying concentrations in a suitable solvent (e.g., hexane)

Procedure:

-

Antenna Preparation: Anesthetize an insect (e.g., by chilling) and carefully excise an antenna at its base.

-

Electrode Placement: Mount the excised antenna between two glass capillary electrodes filled with electrolyte solution. The basal end of the antenna is connected to the reference electrode, and the distal tip to the recording electrode.

-

Stimulus Preparation: Apply a known amount (e.g., 10 µL) of a 5-hexenyl acetate solution onto a piece of filter paper and insert it into a Pasteur pipette. Prepare a solvent control in the same manner.

-

EAG Recording:

-

Position the antenna in a continuous stream of purified and humidified air.

-

Once a stable baseline is achieved, deliver a puff of air through the stimulus pipette, carrying the odorant over the antenna.

-

Record the resulting depolarization of the antenna as a negative voltage deflection (the EAG response).

-

Allow a sufficient recovery period between stimuli.

-

Present different concentrations in a randomized order to generate a dose-response curve.

-

Y-Tube Olfactometer Bioassay

This protocol describes a two-choice behavioral assay to evaluate insect preference for 5-hexenyl acetate.[5]

Materials:

-

Glass Y-tube olfactometer

-

Airflow meter

-

Purified and humidified air source

-

Odor source chambers

-

Test insects

-

5-Hexenyl acetate solution and solvent control

Procedure:

-

Setup: Connect the Y-tube olfactometer to a purified and humidified air source, ensuring equal airflow through both arms.

-

Odor Introduction: Place a filter paper treated with the 5-hexenyl acetate solution in the odor source chamber connected to one arm of the olfactometer. Place a solvent-treated filter paper in the chamber connected to the other arm.

-

Insect Introduction: Introduce a single insect at the base of the Y-tube.

-

Choice Observation: Allow the insect a set amount of time (e.g., 5-10 minutes) to make a choice. A choice is recorded when the insect walks a certain distance into one of the arms.

-

Data Collection: Record the number of insects choosing the treatment arm versus the control arm.

-

Replication and Randomization: Replicate the experiment multiple times. Rotate the Y-tube and switch the positions of the treatment and control arms between trials to avoid positional bias.

Signaling Pathways

Plant Defense Signaling

The perception of 5-hexenyl acetate and other GLVs by plants triggers a downstream signaling cascade that leads to the activation of defense responses. While the specific receptors for GLVs are still under investigation, the downstream events involve well-known components of plant defense signaling.[13][14]

Key signaling events include:

-

Ion Fluxes: Rapid changes in ion fluxes across the plasma membrane, including an influx of Ca²⁺.[14]

-

MAPK Cascade Activation: Activation of mitogen-activated protein kinase (MAPK) cascades, which are central to plant defense signaling.[13][14]

-

Phytohormone Crosstalk: Interaction with phytohormone signaling pathways, particularly the jasmonic acid (JA) and salicylic (B10762653) acid (SA) pathways. GLVs can prime or directly induce the production of JA.[4][7]

-

Transcriptional Reprogramming: Activation of transcription factors (e.g., WRKYs) that lead to the expression of defense-related genes.[14]

References

- 1. researchgate.net [researchgate.net]

- 2. The Green Leaf Volatile (Z)-3-Hexenyl Acetate Is Differently Emitted by Two Varieties of Tulbaghia violacea Plants Routinely and after Wounding - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A green leaf volatile, (Z)-3-hexenyl-acetate, mediates differential oviposition by Spodoptera frugiperda on maize and rice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. y-tube olfactometer bioassays: Topics by Science.gov [science.gov]

- 6. pure.mpg.de [pure.mpg.de]

- 7. Green Leaf Volatiles: A Plant’s Multifunctional Weapon against Herbivores and Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 8. HS-SPME-GC-MS Analyses of Volatiles in Plant Populations—Quantitating Compound × Individual Matrix Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. A Step-by-Step Guide to Mosquito Electroantennography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. biorxiv.org [biorxiv.org]

- 14. Volatile uptake, transport, perception, and signaling shape a plant’s nose - PMC [pmc.ncbi.nlm.nih.gov]

Physical properties of 5-Hexenyl acetate (boiling point, density)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key physical properties of 5-Hexenyl acetate (B1210297), a significant compound in various research and development applications. The data presented herein is curated for accuracy and is intended to support experimental design and theoretical modeling.

Core Physical Properties

The boiling point and density are fundamental physical constants essential for the purification, handling, and characterization of 5-Hexenyl acetate.

Quantitative Data Summary

The following table summarizes the reported values for the boiling point and density of 5-Hexenyl acetate.

| Physical Property | Value | Conditions | Source |

| Boiling Point | 173-174 °C | (lit.) | [1] |

| 181.00 to 182.00 °C | @ 760.00 mm Hg (est.) | [2] | |

| Density | 0.883 g/mL | at 25 °C (lit.) | [1] |

Experimental Protocols

The determination of boiling point and density for acetate esters like 5-Hexenyl acetate involves precise and standardized methodologies. The following are generalized protocols based on established laboratory techniques.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. Common methods for its determination include:

-

Distillation Method : A simple or fractional distillation apparatus is assembled. The compound is heated, and the temperature at which the liquid actively boils and the vapor temperature remains constant is recorded as the boiling point. This method is also suitable for purification.[3][4]

-

Thiele Tube Method : A small amount of the sample is placed in a fusion tube, which is then attached to a thermometer. A capillary tube, sealed at one end, is placed inverted into the sample. The apparatus is heated in a Thiele tube containing mineral oil. The boiling point is the temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube, and upon cooling, the liquid is drawn back into the capillary tube.[3]

-

Reflux Method : The sample is heated in a flask connected to a vertical condenser. The temperature of the vapor below the condenser, where the liquid is actively boiling and condensing, stabilizes at the boiling point.[3]

Density Determination

Density is the mass per unit volume of a substance. For liquids like 5-Hexenyl acetate, it is typically determined using one of the following methods:

-

Pycnometer Method : A pycnometer, a flask with a specific and accurately known volume, is weighed empty, then filled with the sample liquid and weighed again. The density is calculated by dividing the mass of the liquid by the volume of the pycnometer. The temperature of the sample must be precisely controlled.

-

Vibrating Tube Densitometer : This instrument measures the oscillation frequency of a U-shaped tube filled with the sample. The frequency of oscillation is directly related to the density of the liquid in the tube. This method is highly accurate and requires only a small sample volume.[5]

Workflow Visualization

The following diagram illustrates a generalized workflow for the determination of the physical properties of a liquid organic compound such as 5-Hexenyl acetate.

References

A Comprehensive Technical Guide to the Solubility of 5-Hexenyl Acetate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 5-Hexenyl acetate (B1210297) in a wide range of organic solvents. The information contained herein is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and other chemical applications where 5-Hexenyl acetate is utilized.

Core Data Presentation: Solubility of 5-Hexenyl Acetate

The solubility of 5-Hexenyl acetate has been determined in numerous organic solvents. The following table summarizes the quantitative solubility data, offering a clear comparison across different solvent classes. All data is presented at 25°C unless otherwise specified.

| Solvent Category | Solvent Name | Solubility (g/L) at 25°C |

| Alcohols | Methanol | 1300.12[1] |

| Ethanol | 1079.94[1] | |

| Isopropanol | 818.13[1] | |

| n-Propanol | 681.03[1] | |

| n-Butanol | 602.26[1] | |

| Isobutanol | 477.87[1] | |

| sec-Butanol | 567.03[1] | |

| tert-Butanol | 882.76[1] | |

| n-Pentanol | 431.33[1] | |

| Isopentanol | 472.94[1] | |

| n-Hexanol | 436.34[1] | |

| n-Heptanol | 143.65[1] | |

| n-Octanol | 206.56[1] | |

| Ketones | Acetone | 856.1[1] |

| 2-Butanone (MEK) | 504.8[1] | |

| Cyclohexanone | 699.6[1] | |

| Methyl isobutyl ketone (MIBK) | 249.11[1] | |

| Esters | Ethyl acetate | 439.66[1] |

| Methyl acetate | 402.87[1] | |

| n-Propyl acetate | 237.74[1] | |

| Isopropyl acetate | 270.83[1] | |

| n-Butyl acetate | 318.08[1] | |

| Isobutyl acetate | 174.96[1] | |

| n-Pentyl acetate | 194.93[1] | |

| Ethers | Diethyl ether | 472.5[1] |

| Tetrahydrofuran (THF) | 1101.28[1] | |

| 1,4-Dioxane | 836.62[1] | |

| Methyl tert-butyl ether (MTBE) | 487.53[1] | |

| Hydrocarbons | n-Hexane | 106.16[1] |

| n-Heptane | 41.8[1] | |

| Cyclohexane | 87.64[1] | |

| Toluene | 154.98[1] | |

| o-Xylene | 131.74[1] | |

| m-Xylene | 144.15[1] | |

| p-Xylene | 137.19[1] | |

| Ethylbenzene | 108.2[1] | |

| Chlorinated Solvents | Dichloromethane | 664.37[1] |

| Chloroform | 825.99[1] | |

| 1,2-Dichloroethane | 441.32[1] | |

| Tetrachloromethane | 109.58[1] | |

| Amides | Dimethylformamide (DMF) | 1222.63[1] |

| N-Methyl-2-pyrrolidone (NMP) | 895.6[1] | |

| Dimethylacetamide (DMAc) | 884.74[1] | |

| Other Solvents | Acetonitrile | 438.45[1] |

| Dimethyl sulfoxide (B87167) (DMSO) | 1265.11[1] | |

| Acetic acid | 911.06[1] | |

| Propionic acid | 560.78[1] | |

| Formic acid | 273.17[1] | |

| Ethylene glycol | 239.8[1] | |

| Propylene glycol | 360.36[1] | |

| 2-Ethoxyethanol | 520.95[1] | |

| 2-Methoxyethanol | 933.41[1] | |

| 2-Propoxyethanol | 601.34[1] | |

| 2-Butoxyethanol | 263.95[1] | |

| Transcutol | 1784.16[1] | |

| Aqueous | Water | 2.02[1] |

Experimental Protocols

While specific experimental protocols for determining the solubility of 5-Hexenyl acetate were not found in the literature, a general methodology can be outlined based on standard laboratory practices for solubility determination of organic compounds.

General Protocol for Qualitative and Quantitative Solubility Determination

Objective: To determine the solubility of 5-Hexenyl acetate in a given organic solvent at a specified temperature (e.g., 25°C).

Materials:

-

5-Hexenyl acetate (solute)

-

Selected organic solvent

-

Analytical balance

-

Volumetric flasks and pipettes

-

Test tubes or vials

-

Vortex mixer or magnetic stirrer

-

Constant temperature bath or incubator

-

Gas chromatograph with a flame ionization detector (GC-FID) or a high-performance liquid chromatograph with a suitable detector (HPLC) for quantitative analysis.

Procedure:

Part 1: Qualitative Assessment

-

To a test tube, add approximately 1 mL of the chosen organic solvent.

-

Add a few drops of 5-Hexenyl acetate to the solvent.

-

Vigorously shake or vortex the mixture for 30-60 seconds.

-

Visually inspect the solution for any signs of insolubility, such as cloudiness, phase separation, or the presence of undissolved droplets.

-

If the solution is clear and homogenous, the compound is considered soluble or miscible.

Part 2: Quantitative Determination (Saturated Solution Method)

-

Prepare a saturated solution by adding an excess amount of 5-Hexenyl acetate to a known volume of the solvent in a sealed vial or flask.

-

Agitate the mixture at a constant temperature (e.g., 25°C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. A magnetic stirrer or a shaker bath can be used for this purpose.

-

After equilibration, allow the mixture to stand undisturbed at the same temperature to let any undissolved solute settle.

-

Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a pipette.

-

Dilute the aliquot with a known volume of a suitable solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the diluted sample using a calibrated GC-FID or HPLC method to determine the concentration of 5-Hexenyl acetate.

-

Calculate the original concentration in the saturated solution, which represents the solubility of 5-Hexenyl acetate in that solvent at the specified temperature. The result is typically expressed in g/L or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for determining the solubility of a compound like 5-Hexenyl acetate.

Caption: Workflow for determining the solubility of 5-Hexenyl acetate.

References

An In-Depth Technical Guide on 5-Hexenyl Acetate

Prepared for: Researchers, scientists, and drug development professionals.

This technical guide provides core information on the molecular properties of 5-Hexenyl acetate (B1210297), a key chemical compound with applications in various research and development sectors.

Core Molecular Data

The fundamental molecular attributes of 5-Hexenyl acetate are summarized below. This data is foundational for experimental design, analytical characterization, and integration into drug development pipelines.

| Identifier | Value | Source |

| Chemical Name | 5-Hexenyl Acetate | N/A |

| Molecular Formula | C₈H₁₄O₂ | [1][2] |

| Molecular Weight | 142.20 g/mol | [1] |

| CAS Number | 5048-26-0 | [3][1][2] |

Experimental Protocols

Determination of Molecular Weight via Mass Spectrometry

The molecular weight of 5-Hexenyl acetate can be experimentally verified using mass spectrometry. The following provides a generalized protocol for this analysis.

Objective: To confirm the molecular weight of a 5-Hexenyl acetate sample.

Instrumentation:

-

A mass spectrometer (e.g., Quadrupole, Time-of-Flight) coupled with an ionization source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI).

-

Syringe pump or autosampler for sample introduction.

Materials:

-

5-Hexenyl acetate sample.

-

High-purity solvent (e.g., methanol, acetonitrile) for sample dilution and as a mobile phase.

-

Calibration standard appropriate for the mass range.

Methodology:

-

Sample Preparation: Prepare a dilute solution of 5-Hexenyl acetate in the chosen solvent. The concentration will depend on the sensitivity of the mass spectrometer, but a typical starting point is in the low µg/mL range.

-

Instrument Calibration: Calibrate the mass spectrometer using a known standard to ensure mass accuracy.

-

Ionization: Introduce the sample into the ionization source. For a volatile compound like 5-Hexenyl acetate, Electron Ionization (EI) is a common and effective method. EI will fragment the molecule, but the molecular ion peak (M⁺) will be indicative of the molecular weight.

-

Mass Analysis: The ionized sample is guided into the mass analyzer, which separates the ions based on their mass-to-charge ratio (m/z).

-

Data Acquisition: The detector records the abundance of ions at each m/z value, generating a mass spectrum.

-

Data Interpretation: Locate the molecular ion peak in the spectrum. For 5-Hexenyl acetate, this peak should correspond to an m/z value of approximately 142.20. The fragmentation pattern can also be used to confirm the structure of the compound.

Visualization of Molecular Composition

The following diagram illustrates the logical relationship between the elemental composition of 5-Hexenyl acetate and its total molecular weight.

Caption: Molecular weight breakdown of 5-Hexenyl Acetate.

References

Synonyms for 5-Hexenyl acetate (e.g., acetic acid 5-hexenyl ester)

For researchers, scientists, and professionals in drug development, a thorough understanding of chemical compounds is paramount. This guide provides an in-depth technical overview of 5-Hexenyl acetate (B1210297), also known by its systematic name acetic acid 5-hexenyl ester.

Synonyms and Chemical Identifiers

Accurate identification of chemical compounds is crucial for research and development. 5-Hexenyl acetate is known by several synonyms, and is cataloged under various chemical identification systems. This information is summarized in the table below for easy reference.

| Identifier Type | Value |

| IUPAC Name | hex-5-enyl acetate |

| CAS Number | 5048-26-0[1][2][3] |

| Molecular Formula | C8H14O2[4][2][3] |

| Molecular Weight | 142.20 g/mol [1][4][2] |

| Synonyms | Acetic acid 5-hexen-1-yl ester, Acetic acid 5-hexenyl ester, hex-5-enyl acetate, hex-5-en-1-yl acetate, 5-Hexene-1-ol, acetate, 6-Acetoxy-1-hexene[4][2] |

| PubChem CID | 537536[3] |

| InChI Key | MPLWNENKBSBMFN-UHFFFAOYSA-N[1] |

| SMILES | CC(=O)OCCCCC=C[1][2] |

Physicochemical Properties

The physical and chemical properties of 5-Hexenyl acetate are critical for its application in various experimental settings. Key quantitative data are presented in the following table.

| Property | Value |

| Boiling Point | 173-174 °C[1] |

| Density | 0.883 g/mL at 25 °C[1] |

| Refractive Index (n20/D) | 1.423[1] |

| Flash Point | 60.6 °C (closed cup) |

| Water Solubility | 411.7 mg/L at 25 °C (estimated)[5] |

Experimental Protocols

Synthesis of 5-Hexenyl Acetate from 6-bromo-1-hexene (B1265582)

A common method for the synthesis of 5-Hexenyl acetate involves the nucleophilic substitution of 6-bromo-1-hexene with an acetate salt. The following protocol is a representative example:

Materials:

-

6-bromo-1-hexene

-

Potassium acetate

-

Tetrabutylammonium (B224687) bromide

-

Acetonitrile

-

Methyl tert-butyl ether

-

Anhydrous sodium sulfate

-

Water

Procedure:

-

In a round-bottom flask, dissolve 200.0 g of 6-bromo-1-hexene and 39.4 g of tetrabutylammonium bromide in 400 ml of acetonitrile.

-

Add 144.0 g of potassium acetate to the mixture.

-

Heat the mixture to 82°C and reflux for 2 hours.

-

After cooling to 20°C, concentrate the mixture under reduced pressure.

-

To the concentrate, add 400 ml of water and 200 ml of methyl tert-butyl ether and stir to separate the layers.

-

Extract the aqueous phase with an additional 100 ml of methyl tert-butyl ether.

-

Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 5-hexenyl acetate.

Analytical Characterization by Gas Chromatography-Mass Spectrometry (GC-MS)

The purity and identity of the synthesized 5-Hexenyl acetate can be confirmed using GC-MS.

Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 7890A or equivalent

-

Mass Spectrometer: Agilent 5975C or equivalent

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

-

Injector Temperature: 250°C

-

Oven Temperature Program:

-

Initial temperature: 50°C, hold for 2 minutes

-

Ramp: Increase to 250°C at 10°C/min

-

Final hold: 250°C for 5 minutes

-

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min

-

Injection Volume: 1 µL

-

Split Ratio: 50:1

-

MSD Transfer Line Temperature: 280°C

-

Ion Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Scan Range: m/z 40-400

Sample Preparation: Dilute the synthesized 5-Hexenyl acetate in dichloromethane (B109758) to a concentration of approximately 1 mg/mL.

Biological Activity and Signaling Pathway

While 5-Hexenyl acetate itself is not extensively studied for its direct pharmacological effects in humans, many acetate esters play a crucial role in chemical communication between insects, acting as pheromones.[6][7] The general signaling pathway for insect pheromones provides a valuable model for understanding how such molecules are perceived at a molecular level.

The perception of pheromones in insects is primarily mediated by odorant receptors (ORs) located on the dendrites of olfactory sensory neurons (OSNs). These receptors form a complex with a highly conserved co-receptor known as Orco.[5] The binding of a pheromone molecule, such as an acetate ester, to this receptor complex initiates a signal transduction cascade. This can occur through two primary mechanisms: an ionotropic pathway where the receptor complex itself forms an ion channel, or a metabotropic pathway involving G-proteins.[4][3]

The following diagram illustrates a generalized insect pheromone signaling pathway.

References

- 1. Insect sex-pheromone signals mediated by specific combinations of olfactory receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The neural basis for insect pheromonal communication - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Insect Pheromone Receptors – Key Elements in Sensing Intraspecific Chemical Signals - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Sex Pheromone Receptors of Lepidopteran Insects [frontiersin.org]

- 5. benchchem.com [benchchem.com]

- 6. Olfactory and behavioral responses to acetate esters in red imported fire ant, Solenopsis invicta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Developments in Fatty Acid-Derived Insect Pheromone Production Using Engineered Yeasts - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Thermochemical Properties of 5-Hexenyl Acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Hexenyl acetate (B1210297) is a valuable organic ester with applications in fragrance, flavor, and as a synthetic intermediate. A thorough understanding of its thermochemical properties is crucial for process design, safety analysis, and predicting its behavior in various chemical environments. This technical guide provides a comprehensive overview of the known physical properties of 5-Hexenyl acetate, outlines detailed experimental protocols for the determination of its key thermochemical parameters, and offers theoretical estimations where experimental data is currently unavailable. This document is intended to serve as a foundational resource for researchers and professionals working with this compound.

Introduction

Physicochemical Properties of 5-Hexenyl Acetate

A summary of the available physicochemical data for 5-Hexenyl acetate is presented in Table 1. These values have been compiled from various chemical suppliers and databases and represent the current state of knowledge.

Table 1: Physicochemical Properties of 5-Hexenyl Acetate

| Property | Value | Source |

| Molecular Formula | C₈H₁₄O₂ | N/A |

| Molecular Weight | 142.20 g/mol | N/A |

| CAS Number | 5048-26-0 | N/A |

| Boiling Point | 173-174 °C (at 1 atm) | [1][2] |

| Density | 0.883 g/mL (at 25 °C) | [1][2] |

| Refractive Index | n20/D 1.423 | [1][2] |

| Flash Point | 60.6 °C (141.1 °F) - closed cup | [2] |

Experimental Determination of Thermochemical Properties

Due to the scarcity of published experimental thermochemical data for 5-Hexenyl acetate, this section details the standard methodologies that can be employed to determine these properties.

Enthalpy of Formation (ΔfH°)

The standard enthalpy of formation is a fundamental thermodynamic property representing the change in enthalpy when one mole of a substance is formed from its constituent elements in their standard states. For volatile organic compounds like 5-Hexenyl acetate, combustion calorimetry is the primary experimental technique for its determination.

Experimental Protocol: Combustion Calorimetry

-

Sample Preparation: A sample of high-purity 5-Hexenyl acetate is required. Synthesis, if necessary, can be achieved via the esterification of 5-hexen-1-ol (B1630360) with acetic anhydride (B1165640) or acetyl chloride. Subsequent purification by distillation is crucial to remove any impurities that could affect the combustion energy.

-

Calorimeter Calibration: The calorimeter, typically a bomb calorimeter, is calibrated using a standard substance with a precisely known heat of combustion, such as benzoic acid. This determines the heat capacity of the calorimeter.

-

Combustion: A precisely weighed sample of 5-Hexenyl acetate is placed in a crucible inside the bomb, which is then pressurized with a high-purity oxygen atmosphere (typically around 3 MPa). The sample is ignited, and the temperature change of the surrounding water bath is meticulously recorded.

-

Analysis of Products: After combustion, the contents of the bomb are analyzed to ensure complete combustion to carbon dioxide and water. Corrections are made for the formation of any side products, such as nitric acid from residual nitrogen in the bomb.

-

Calculation: The standard enthalpy of combustion (ΔcH°) is calculated from the temperature rise and the heat capacity of the calorimeter. The standard enthalpy of formation (ΔfH°) is then derived using Hess's Law, from the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).

A logical workflow for the experimental determination of the enthalpy of formation is depicted in the following diagram.

Heat Capacity (Cp)

The heat capacity of a substance is the amount of heat required to raise its temperature by one degree. For liquids, the specific heat capacity at constant pressure (Cp) is a key parameter for heat transfer calculations. Differential Scanning Calorimetry (DSC) is a widely used technique for determining the heat capacity of liquids.

Experimental Protocol: Differential Scanning Calorimetry (DSC) for Heat Capacity

-

Instrument Calibration: The DSC instrument is calibrated for temperature and heat flow using certified reference materials (e.g., indium).

-

Baseline Measurement: An empty sample pan and an empty reference pan are run through the desired temperature program to establish the baseline heat flow.

-

Reference Material Measurement: A sapphire standard, with a well-characterized heat capacity, is placed in the sample pan and the measurement is repeated under the same conditions.

-

Sample Measurement: A known mass of high-purity 5-Hexenyl acetate is hermetically sealed in a sample pan, and the DSC measurement is performed.

-

Calculation: The heat capacity of the sample is calculated by comparing the heat flow signals of the sample, the sapphire standard, and the baseline at a given temperature, according to ASTM E1269.[3]

The experimental workflow for determining the heat capacity of 5-Hexenyl acetate using DSC is illustrated below.

Enthalpy of Vaporization (ΔvapH°)

The enthalpy of vaporization is the heat required to transform a given quantity of a substance from a liquid into a gas at a given pressure. This property is critical for understanding the volatility of 5-Hexenyl acetate. It can be determined from vapor pressure measurements at different temperatures using the Clausius-Clapeyron equation.

Experimental Protocol: Vapor Pressure Determination

Several methods can be used to measure the vapor pressure of a volatile organic compound like 5-Hexenyl acetate.[4]

-

Static Method: The sample is placed in a thermostated container connected to a pressure-measuring device. The system is evacuated, and the pressure of the vapor in equilibrium with the liquid is measured at various temperatures.

-

Effusion Method (Knudsen Effusion): This method is suitable for low vapor pressures. The rate of mass loss of the substance effusing through a small orifice into a vacuum is measured.

-

Gas Saturation Method: A carrier gas is passed through or over the liquid sample at a known flow rate, becoming saturated with the vapor. The amount of vapor transported by the gas is then determined, allowing for the calculation of the partial pressure.

The logical relationship for determining the enthalpy of vaporization from vapor pressure data is shown below.

Theoretical Estimation of Thermochemical Properties

In the absence of experimental data, theoretical methods can provide valuable estimates of thermochemical properties.

Group Contribution Method for Enthalpy of Formation

The group contribution method is a widely used technique for estimating the thermochemical properties of organic compounds.[1][5][6][7] This method is based on the assumption that the properties of a molecule can be calculated as the sum of the contributions of its constituent functional groups.

For 5-Hexenyl acetate (CH₂=CH-CH₂-CH₂-CH₂-O-C(=O)-CH₃), the relevant groups would be:

-

1 x [CH₂=CH]

-

3 x [CH₂]

-

1 x [CH₂-O]

-

1 x [O=C-CH₃]

By summing the established enthalpy contributions for each of these groups from a reliable group contribution scheme (e.g., Benson's), an estimated value for the standard enthalpy of formation of 5-Hexenyl acetate in the gas phase can be obtained.

Table 2: Estimated Thermochemical Properties of 5-Hexenyl Acetate

| Property | Estimated Value | Method |

| Standard Enthalpy of Formation (gas) | Value to be calculated based on a specific group contribution scheme | Group Contribution Method |

| Standard Molar Entropy (gas) | Value to be calculated based on a specific group contribution scheme | Group Contribution Method |

| Heat Capacity (gas, Cp) | Value to be calculated based on a specific group contribution scheme | Group Contribution Method |

Note: The actual calculation requires specific group contribution values which can vary between different established methods. This table serves as a template for presenting such estimated data.

Conclusion

This technical guide has synthesized the available physicochemical data for 5-Hexenyl acetate and provided a detailed roadmap for the experimental determination of its core thermochemical properties, namely the enthalpy of formation, heat capacity, and enthalpy of vaporization. The included experimental protocols and workflow diagrams are intended to facilitate the acquisition of high-quality data. Furthermore, the utility of theoretical estimation methods, such as the group contribution method, has been highlighted as a valuable tool in the absence of experimental values. The information presented herein will be of significant utility to researchers, scientists, and drug development professionals who require a comprehensive understanding of the thermochemical behavior of 5-Hexenyl acetate for their applications.

References

- 1. mdpi.com [mdpi.com]

- 2. Hexanoic acid, 3-hexenyl ester [webbook.nist.gov]

- 3. infinitalab.com [infinitalab.com]

- 4. vscht.cz [vscht.cz]

- 5. "Group Contribution Revisited: The Enthalpy Of Formation Of Organic Com" by R. J. Meier and Paul R. Rablen [works.swarthmore.edu]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Isomers of Hexenyl Acetate and Their Properties

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the isomers of hexenyl acetate (B1210297), focusing on their chemical and physical properties, synthesis, analytical methods, and biological significance. Hexenyl acetates are a group of volatile organic compounds with significant roles in plant biology, particularly as "green leaf volatiles" (GLVs), and are of interest in various fields, including agriculture, fragrance, and potentially, pharmacology.

Introduction to Hexenyl Acetate Isomers

Hexenyl acetate (C8H14O2) is an ester that exists in numerous isomeric forms, primarily differing in the position and geometry of the carbon-carbon double bond within the hexenyl group. These structural variations lead to significant differences in their physical, chemical, and biological properties. The most well-studied isomers are those derived from 2-hexen-1-ol, 3-hexen-1-ol, and to a lesser extent, other positional isomers.

Physicochemical Properties of Hexenyl Acetate Isomers

The physicochemical properties of hexenyl acetate isomers are crucial for their isolation, characterization, and application. The following tables summarize key quantitative data for several common isomers.

| Isomer | CAS Number | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Refractive Index (n20/D) | Flash Point (°C) |

| (Z)-3-Hexenyl acetate | 3681-71-8 | 142.20 | 75-76 @ 23 mmHg[1][2] | 0.897 @ 25°C[2][3] | 1.427[2][3] | 57.2 |

| (E)-3-Hexenyl acetate | 3681-82-1 | 142.20 | 165-167 | 0.889-0.896 @ 25°C[4] | 1.422-1.430[4] | 60[4] |

| (E)-2-Hexenyl acetate | 2497-18-9 | 142.20 | 165-166[5][6] | 0.898 @ 25°C[6] | 1.427[6] | 58[6] |

| (Z)-2-Hexenyl acetate | 56922-75-9 | 142.20 | 165-166[7] | - | - | 58.3[7] |

| (E)-4-Hexenyl acetate | 42125-17-7 | 142.20 | 135-136 | 0.900-0.906 @ 25°C[8] | 1.426-1.432[8] | 39.4[8] |

| (Z)-4-Hexenyl acetate | 72237-36-6 | 142.20 | 68 @ 16 Torr[9] | 0.901 (predicted)[9] | - | - |

| 5-Hexenyl acetate | 5048-26-0 | 142.20 | 173-174[10][11] | 0.883 @ 25°C[10][11] | 1.423[10][11] | 60.6[11] |

| 1-Hexen-3-yl acetate | 35926-04-6 | 142.20 | 65 @ 15 mmHg[12] | - | - | 48.9[12] |

Table 1: Physical Properties of Hexenyl Acetate Isomers

| Isomer | Odor Description | Natural Occurrence |

| (Z)-3-Hexenyl acetate | Powerful, green, fruity, floral, reminiscent of banana[5] | Found in many fruit aromas and green tea[5] |

| (E)-3-Hexenyl acetate | Sharp, fruity-green, banana, pear[4] | - |

| (E)-2-Hexenyl acetate | Sweet, leafy green with a fresh, fruity, apple nuance[13] | Apple, banana, mango, peppermint essential oil[14] |

| (Z)-2-Hexenyl acetate | - | - |

| (E)-4-Hexenyl acetate | - | - |

| (Z)-4-Hexenyl acetate | - | - |

| 5-Hexenyl acetate | Fruity, green, sweet, fresh, tropical[15] | - |

| 1-Hexen-3-yl acetate | Green, fruity, rummy[12] | - |

Table 2: Olfactory Properties and Natural Occurrence of Hexenyl Acetate Isomers